3-乙酰基吡啶腺嘌呤二核苷酸磷酸钠盐

描述

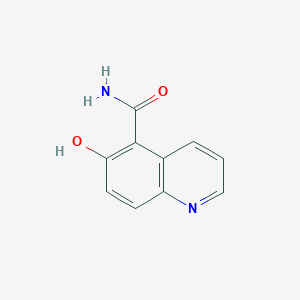

Synthesis Analysis

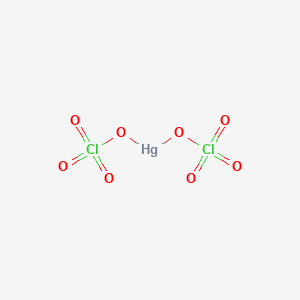

3-Acetylpyridine adenine dinucleotide phosphate sodium salt, a derivative of NADP+, undergoes various synthetic transformations that highlight its chemical versatility. For instance, the treatment of 3-aminopyridine adenine dinucleotide phosphate with sodium periodate results in the oxidation of the ribose linked to the 3-aminopyridine ring, leading to cleavage into adenosine and 3-aminopyridine moieties (Chang et al., 1989). Another example is the enzymatic synthesis of 3-chloroacetylpyridine adenine dinucleotide phosphate, an alkylating analogue of NADP+, from 3-diazoacetylpyridine adenine dinucleotide phosphate (Biellmann et al., 1978).

Molecular Structure Analysis

Molecular structure investigations have provided significant insights into the configuration of related dinucleotide phosphate compounds. The crystal and molecular structure of sodium adenylyl-3',5'-uridine hexahydrate, for instance, reveals a segment of right-handed antiparallel double-helical RNA, offering clues into the spatial arrangement of these compounds (Seeman et al., 1976).

Chemical Reactions and Properties

Chemical reactivity studies, such as the periodate oxidation and cleavage of 3-aminopyridine adenine dinucleotide phosphate, demonstrate the compound's susceptibility to oxidative cleavage, yielding adenosine- and 3-aminopyridine-containing moieties (Kam et al., 1990). This reactivity underscores the compound's potential as a biochemical tool.

Physical Properties Analysis

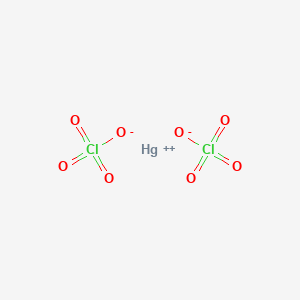

Studies on the stabilization of dinucleotide multiplexes in the gas phase by sodium ions elucidate the interaction dynamics of sodium with dinucleotide phosphates, suggesting the influence of sodium on the structural stability and conformation of these molecules in various conditions (Baker et al., 2004).

科学研究应用

酶失活:它已被识别为失活雌二醇 17 β-脱氢酶的亲和标签,雌二醇 17 β-脱氢酶是类固醇激素代谢中涉及的关键酶。这个过程涉及酶中半胱氨酸残基的烷基化,影响其活性 (Biellmann 等,1979)。

酶相互作用研究:在酶相互作用的研究中,它已被用作 NADPH(烟酰胺腺嘌呤二核苷酸磷酸)的类似物,与酶结合具有相似的亲和力,并在特定的生化反应中充当底物,尽管效率较低 (Müller 和 Garel,1984)。

探索核苷酸结构和功能:研究深入了解腺苷二磷酸残基在烟酰胺腺嘌呤二核苷酸中的作用,烟酰胺腺嘌呤二核苷酸是各种脱氢酶作用机制中的关键组成部分 (Pfleiderer,1963)。

研究生化过程:由于其抑制效应和在荧光研究中的增强特性,它作为研究涉及 NADP 依赖性酶的生化过程的宝贵工具 (Anderson、Yuan 和 Vercellotti,1975)。

研究辅酶系统:该化合物已在辅酶循环系统的背景下进行研究,发现它在动力学和立体化学上是 NAD+ 的类似替代品 (Lemiére 等,2010)。

对细胞代谢的影响:有证据表明,相关的化合物乙酸盐可以改变肝脏中腺嘌呤核苷酸的能量平衡,这对透析不耐受和痛风等疾病有影响 (Żydowo、Smolenski 和 Świerczyński,1993)。

作为研究工具的制备:3-氨基吡啶腺嘌呤二核苷酸及其磷酸衍生物的制备,以及它们作为吡啶核苷酸位点标记试剂的应用,突出了其在生化研究中的效用 (Anderson 和 Fisher,1980)。

属性

InChI |

InChI=1S/C22H29N6O17P3.Na/c1-10(29)11-3-2-4-27(5-11)21-16(31)15(30)12(42-21)6-40-47(36,37)45-48(38,39)41-7-13-18(44-46(33,34)35)17(32)22(43-13)28-9-26-14-19(23)24-8-25-20(14)28;/h2-5,8-9,12-13,15-18,21-22,30-32H,6-7H2,1H3,(H5-,23,24,25,33,34,35,36,37,38,39);/p+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDYAZWFKFRMNK-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C[N+](=CC=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)OP(=O)(O)O)O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6NaO17P3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585050 | |

| Record name | PUBCHEM_16218843 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

766.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16218843 | |

CAS RN |

102029-67-4 | |

| Record name | PUBCHEM_16218843 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetylpyridine adenine dinucleotide phosphate sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methylthieno[2,3-d]pyrimidine](/img/structure/B12707.png)